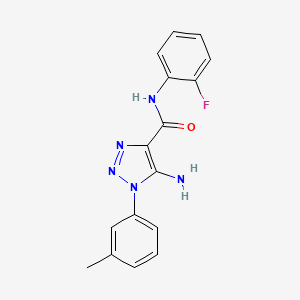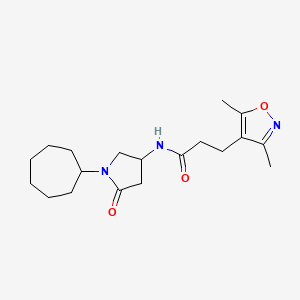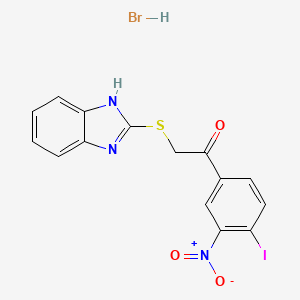![molecular formula C16H20N4O2 B6083934 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6083934.png)
2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In
Wirkmechanismus
2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone acts as a selective antagonist of the dopamine D2 receptor, which is involved in the regulation of motor function and mood. By blocking the activity of this receptor, 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone can help alleviate the symptoms of neurological disorders such as Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects:
2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been shown to have a number of biochemical and physiological effects, including the inhibition of dopamine release and the modulation of dopamine receptor activity. It has also been shown to have anxiolytic and antipsychotic effects, which may be useful in the treatment of anxiety disorders and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone in lab experiments is its selectivity for the dopamine D2 receptor. This allows researchers to study the effects of dopamine receptor modulation in a more targeted manner. However, one of the limitations of using 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone is its relatively low potency compared to other dopamine receptor antagonists. This may make it more difficult to achieve significant effects at lower concentrations.
Zukünftige Richtungen
There are several potential future directions for research involving 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone. One area of interest is the development of more potent derivatives of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone that could be used in lower concentrations. Another area of research is the investigation of the potential therapeutic applications of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone in other areas of medicine, such as cancer treatment and pain management. Finally, further studies are needed to fully understand the mechanism of action and biochemical effects of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone, which could lead to the development of more effective treatments for neurological disorders.
Synthesemethoden
The synthesis of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone involves the reaction of 2-chloro-6-methyl-4(3H)-pyrimidinone with 4-(2-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate or sodium hydride. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been studied extensively for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been shown to act as a dopamine D2 receptor antagonist, which can help alleviate the symptoms of these diseases.
Eigenschaften
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12-11-15(21)18-16(17-12)20-9-7-19(8-10-20)13-5-3-4-6-14(13)22-2/h3-6,11H,7-10H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVCCIDDXWPKKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)-N,N-diethyl-3-pyrrolidinamine](/img/structure/B6083851.png)
![3-(1-methyl-1H-pyrazol-4-yl)-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]propanamide](/img/structure/B6083855.png)
![1-(cyclopropylmethyl)-3-hydroxy-3-({[2-(trifluoromethyl)benzyl]amino}methyl)-2-piperidinone](/img/structure/B6083868.png)
![2-{[(2-methyl-1,3-benzothiazol-5-yl)amino]carbonyl}benzoic acid](/img/structure/B6083869.png)


![N-(4-chlorophenyl)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B6083895.png)
methanone](/img/structure/B6083911.png)
![4-(3-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6083917.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(2-furyl)benzoyl]-3-piperidinamine](/img/structure/B6083922.png)
![1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6083940.png)
![1-[2-(3-chlorophenyl)ethyl]-4-{[(2-methyl-1H-imidazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6083950.png)

